molecular formula C19H42BrN B12649023 Ethylbis(2-ethylhexyl)methylammonium bromide CAS No. 94277-41-5

Ethylbis(2-ethylhexyl)methylammonium bromide

Cat. No.: B12649023
CAS No.: 94277-41-5
M. Wt: 364.4 g/mol
InChI Key: XEMCPIMRPJPXEK-UHFFFAOYSA-M
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Description

Ethylbis(2-ethylhexyl)methylammonium bromide is a quaternary ammonium compound with the molecular formula C19H42BrN and a molecular weight of 364.44748 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylbis(2-ethylhexyl)methylammonium bromide typically involves the reaction of ethylbis(2-ethylhexyl)methylamine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethylbis(2-ethylhexyl)methylammonium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different quaternary ammonium salts .

Scientific Research Applications

Ethylbis(2-ethylhexyl)methylammonium bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biological samples for electron microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of ethylbis(2-ethylhexyl)methylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It can also interact with proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium Bromide: Known for its use in biological and industrial applications.

Uniqueness

Ethylbis(2-ethylhexyl)methylammonium bromide is unique due to its specific alkyl chain structure, which imparts distinct physicochemical properties. This makes it particularly effective in certain applications where other quaternary ammonium compounds may not perform as well .

Properties

CAS No.

94277-41-5

Molecular Formula

C19H42BrN

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl-bis(2-ethylhexyl)-methylazanium;bromide

InChI

InChI=1S/C19H42N.BrH/c1-7-12-14-18(9-3)16-20(6,11-5)17-19(10-4)15-13-8-2;/h18-19H,7-17H2,1-6H3;1H/q+1;/p-1

InChI Key

XEMCPIMRPJPXEK-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+](C)(CC)CC(CC)CCCC.[Br-]

Origin of Product

United States

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